
Doripenem-d4 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doripenem-d4 (sodium salt) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for Doripenem-d4 are proprietary and not widely published. general methods for synthesizing deuterated compounds include the use of deuterated reagents and solvents in the reaction process .
Industrial Production Methods
Industrial production of Doripenem-d4 (sodium salt) would likely follow similar principles to those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Doripenem-d4 (sodium salt) undergoes similar chemical reactions to those of non-deuterated doripenem. These reactions include:
Oxidation: Doripenem can undergo oxidation reactions, although these are not typically a primary focus in its use as an antibiotic.
Reduction: Reduction reactions are also possible but are less common in the context of doripenem’s biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Doripenem-d4 include deuterated solvents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from reactions involving Doripenem-d4 would depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Doripenem-d4 (sodium salt) has several scientific research applications, including:
Mecanismo De Acción
Doripenem-d4 (sodium salt) exerts its effects through the same mechanism as non-deuterated doripenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This binding forms stable acyl-enzymes, inactivating the PBPs and leading to cell wall weakening and eventual bacterial cell lysis due to osmotic pressure .
Comparación Con Compuestos Similares
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but different pharmacokinetic properties.
Meropenem: Similar to doripenem but with a slightly different side chain, affecting its stability and spectrum of activity.
Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.
Uniqueness of Doripenem-d4
Doripenem-d4 (sodium salt) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of doripenem in various samples .
Propiedades
Fórmula molecular |
C15H23N4NaO6S2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
sodium;4-deuterio-6-(1-hydroxyethyl)-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/i1D3,6D; |
Clave InChI |
HWIYJQCQLPXAMZ-WNFLUTFFSA-M |
SMILES isomérico |
[2H]C1(C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O)C([2H])([2H])[2H].[Na+] |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


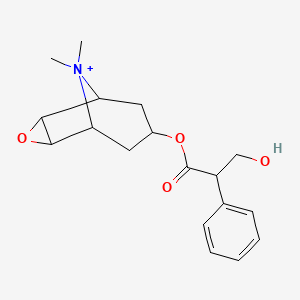
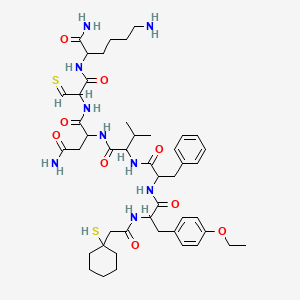
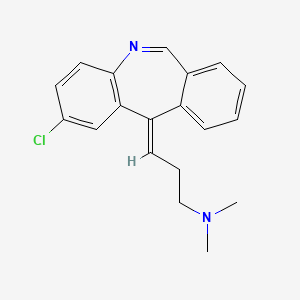
![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
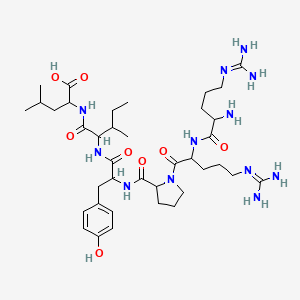
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

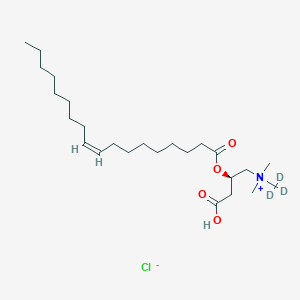
![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)
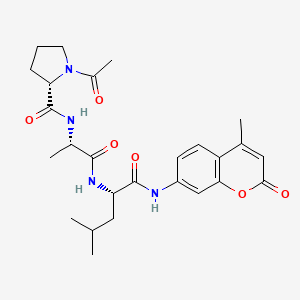
![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
